molecular formula C17H13Cl2FO2 B8283996 3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone

3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone

Cat. No.: B8283996
M. Wt: 339.2 g/mol
InChI Key: VWZSCWUYRKNSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone is a useful research compound. Its molecular formula is C17H13Cl2FO2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13Cl2FO2

Molecular Weight

339.2 g/mol

IUPAC Name

2,2-dichloro-3-(5-fluoro-2-phenylmethoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C17H13Cl2FO2/c18-17(19)14(9-16(17)21)13-8-12(20)6-7-15(13)22-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2

InChI Key

VWZSCWUYRKNSNU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc-copper couple (1.71 g, 13.1 mmol) was added to a solution of benzyl 2-ethenyl-4-fluorophenyl ether (C17) (1.0 g, 4.38 mmol) in diethyl ether (15 mL). To this mixture was added drop-wise a mixture of phosphorus oxychloride (446 μL, 4.82 mmol) and trichloroacetyl chloride (978 μL, 8.76 mmol) in diethyl ether (5 mL). The mixture was stirred at 40° C. for 2 hours, cooled to room temperature and stirred for an additional 18 hours. The solution was filtered through Celite, and the filtrate was washed with water (2×100 mL) and saturated aqueous sodium chloride solution (100 mL), dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a colorless oil. Yield: 1.4 g, 4.13 mmol, 94%. 1H NMR (400 MHz, CDCl3) δ 3.57 (dd, half of ABX pattern, J=18.0, 10.5 Hz, 1H), 3.65 (dd, half of ABX pattern, J=18.0, 9.4 Hz, 1H), 4.49 (dd, J=10.1, 9.8 Hz, 1H), 5.14 (AB quartet, JAB=12.0 Hz, ΔνAB=12.2 Hz, 2H), 6.91-6.95 (m, 2H), 7.01 (ddd, J=9.0, 7.8, 2.9 Hz, 1H), 7.32-7.44 (m, 3H), 7.45-7.49 (m, 2H).
Quantity
446 μL
Type
reactant
Reaction Step One
Quantity
978 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.71 g
Type
catalyst
Reaction Step Two

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